

Introduction: A Unique Building Block for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-N-Me-Orn(Fmoc)-OH*

Cat. No.: *B1383527*

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In the landscape of modern peptide chemistry and drug development, the demand for sophisticated molecular tools that offer precision and control is paramount. α -Boc- α -methyl-N δ -Fmoc-L-ornithine, hereafter referred to as **Boc-N-Me-Orn(Fmoc)-OH**, represents such a tool. It is a non-proteinogenic amino acid derivative meticulously designed for the synthesis of complex and modified peptides. Its structure is distinguished by three critical features: an L-ornithine backbone, strategic α -methylation, and an inverted orthogonal protection scheme with a tert-butyloxycarbonyl (Boc) group on the α -amino position and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain δ -amino position.

This guide provides an in-depth analysis of the molecular architecture of **Boc-N-Me-Orn(Fmoc)-OH**, exploring the rationale behind its design and the functional implications of each component. We will dissect the interplay of its protecting groups, the conformational impact of N-methylation, and its strategic application in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide therapeutics and research probes.

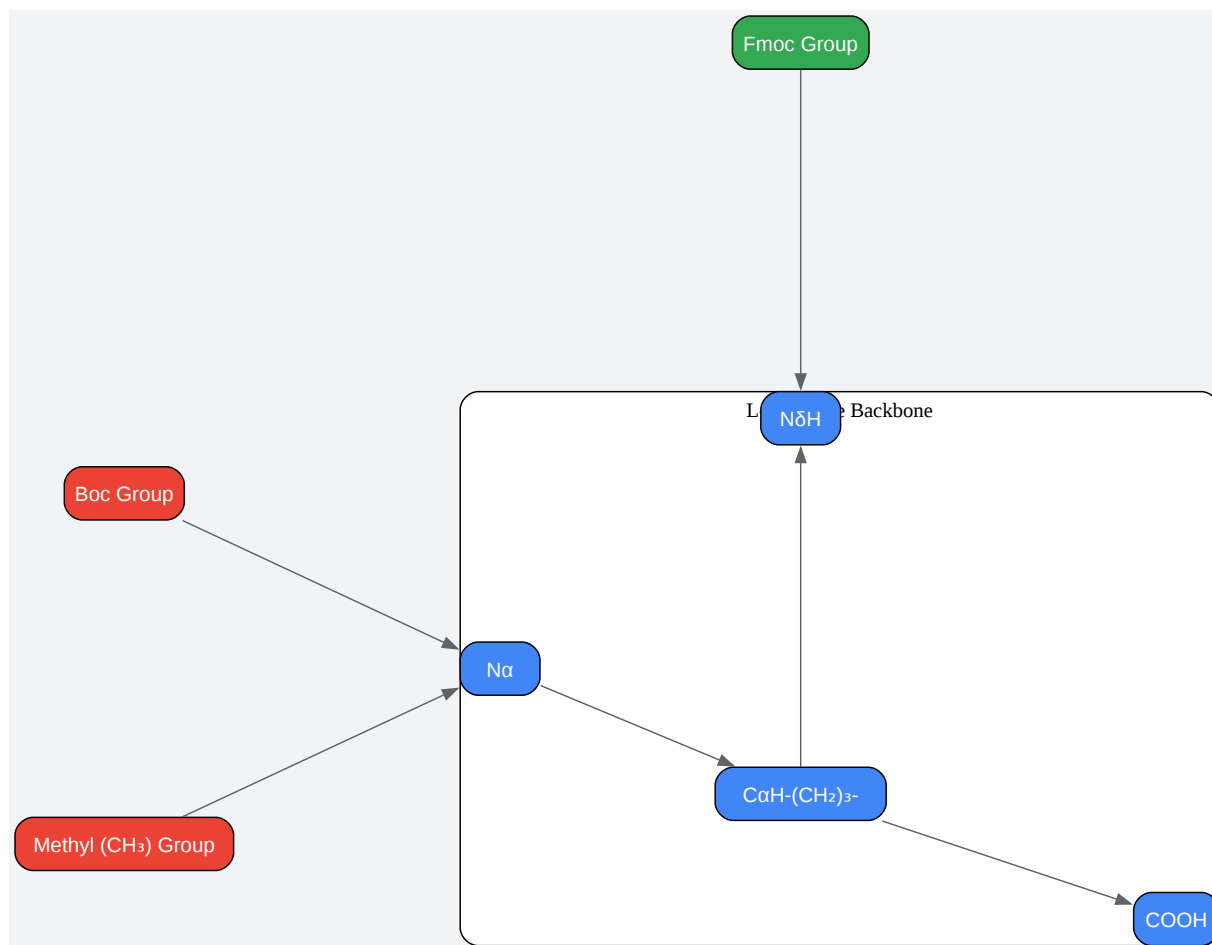
Molecular Structure and Physicochemical Properties

The foundational structure of **Boc-N-Me-Orn(Fmoc)-OH** is derived from L-ornithine, an amino acid featuring a three-carbon side chain terminating in an amino group. The specific modifications to this backbone confer its unique utility.

Structural Breakdown

The systematic name, N2-Boc-N5-Fmoc-N2-methyl-L-ornithine, precisely describes its architecture:

- **L-Ornithine Core:** The chiral center at the α -carbon is in the L-configuration, which is typical for amino acids used in biological systems.
- **N α -Boc and N α -Methyl Groups:** The α -amino group, the site of peptide bond formation, is protected by an acid-labile Boc group. Crucially, this nitrogen is also methylated (N-Me). This N-methylation is a key modification that imparts specific properties to the final peptide, such as resistance to enzymatic degradation and conformational rigidity.
- **N δ -Fmoc Group:** The terminal amino group on the side chain (the δ -amino group) is protected by a base-labile Fmoc group.
- **Carboxylic Acid:** The C-terminus is a free carboxylic acid (-OH), ready for activation and coupling to the N-terminus of a growing peptide chain, typically immobilized on a solid support.



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Figure 1: Key Functional Groups of **Boc-N-Me-Orn(Fmoc)-OH**.

Physicochemical Data

The key properties of **Boc-N-Me-Orn(Fmoc)-OH** are summarized in the table below, providing essential information for experimental design and characterization.

Property	Value	Source(s)
CAS Number	233688-96-5	
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₆	
Molecular Weight	468.5 g/mol	
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid	[1]
Synonym	N2-Boc-N5-Fmoc-N2-methyl-L-ornithine	
Appearance	White to off-white powder	[2]

The Inverted Orthogonal Protection Strategy

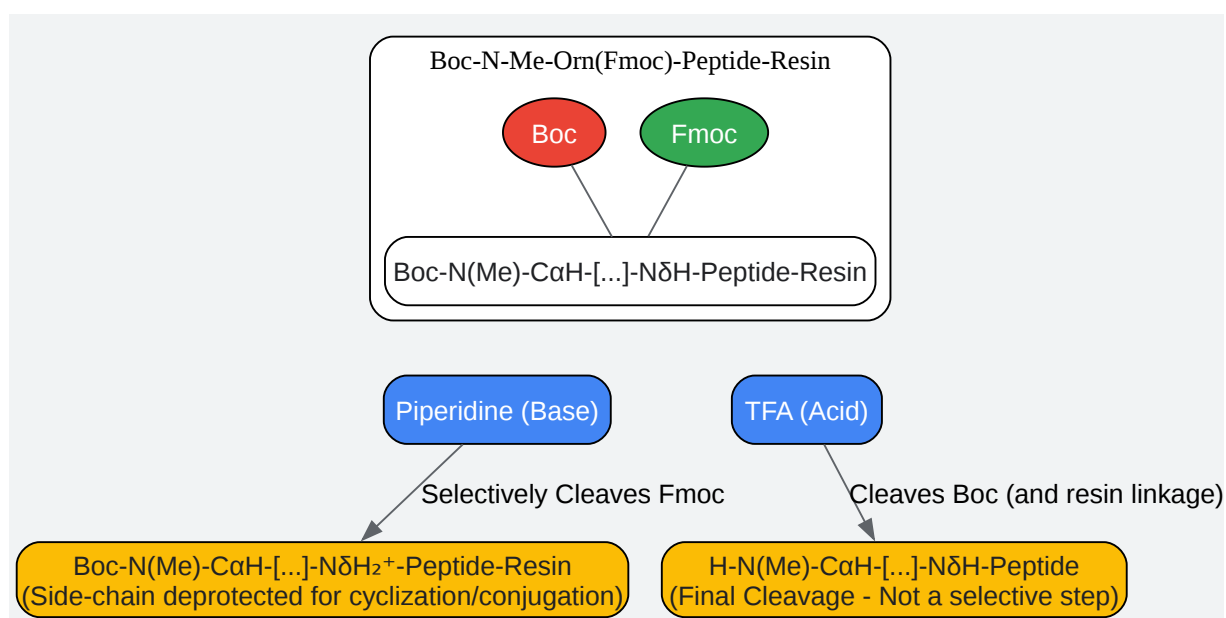
The primary advantage of this molecule lies in its "inverted" orthogonal protection scheme. In conventional Fmoc-based SPPS, the N α -amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like Boc[3]. **Boc-N-Me-Orn(Fmoc)-OH** reverses this for the ornithine side chain, enabling unique synthetic pathways.

- N α -Boc Protection:** The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA)[4]. In the context of this specific building block, the Boc group would typically be removed during the final cleavage of the peptide from the resin.
- N δ -Fmoc Protection:** The Fmoc group is stable to acid but is quantitatively removed by secondary amines like piperidine[3][5]. This allows the selective deprotection of the ornithine

side chain while the peptide is still attached to the solid support and the N α -terminus of other residues remains Fmoc-protected.

This orthogonal arrangement is a self-validating system; the specific chemical conditions for removing one group have no effect on the other, ensuring high-fidelity synthesis. This selective deprotection is the cornerstone for advanced peptide modifications such as:

- On-resin side-chain modification: After selective removal of the side-chain Fmoc group, a variety of molecules (e.g., fluorophores, fatty acids, or other peptides) can be conjugated to the exposed δ -amino group.
- Lactam Bridge Formation: The deprotected δ -amino group can be coupled with an activated carboxylic acid group elsewhere in the peptide sequence (e.g., the C-terminus or an acidic side chain like Asp or Glu) to form a cyclic, conformationally constrained peptide[3].



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Figure 2: Orthogonal Deprotection of **Boc-N-Me-Orn(Fmoc)-OH**.

The Functional Impact of N α -Methylation

The incorporation of an N-methyl group at the α -nitrogen is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

- **Increased Proteolytic Stability:** The methyl group provides steric hindrance around the adjacent peptide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of a peptide drug.
- **Conformational Constraint:** N-methylation restricts the rotation around the peptide backbone, reducing the number of available conformations. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
- **Improved Membrane Permeability:** By replacing an amide N-H group (a hydrogen bond donor) with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing oral bioavailability or cellular uptake.

However, this modification is not without challenges. The steric bulk of the N-methyl group can significantly slow down the kinetics of the coupling reaction during SPPS. This often necessitates the use of stronger coupling reagents or longer reaction times to achieve complete acylation.

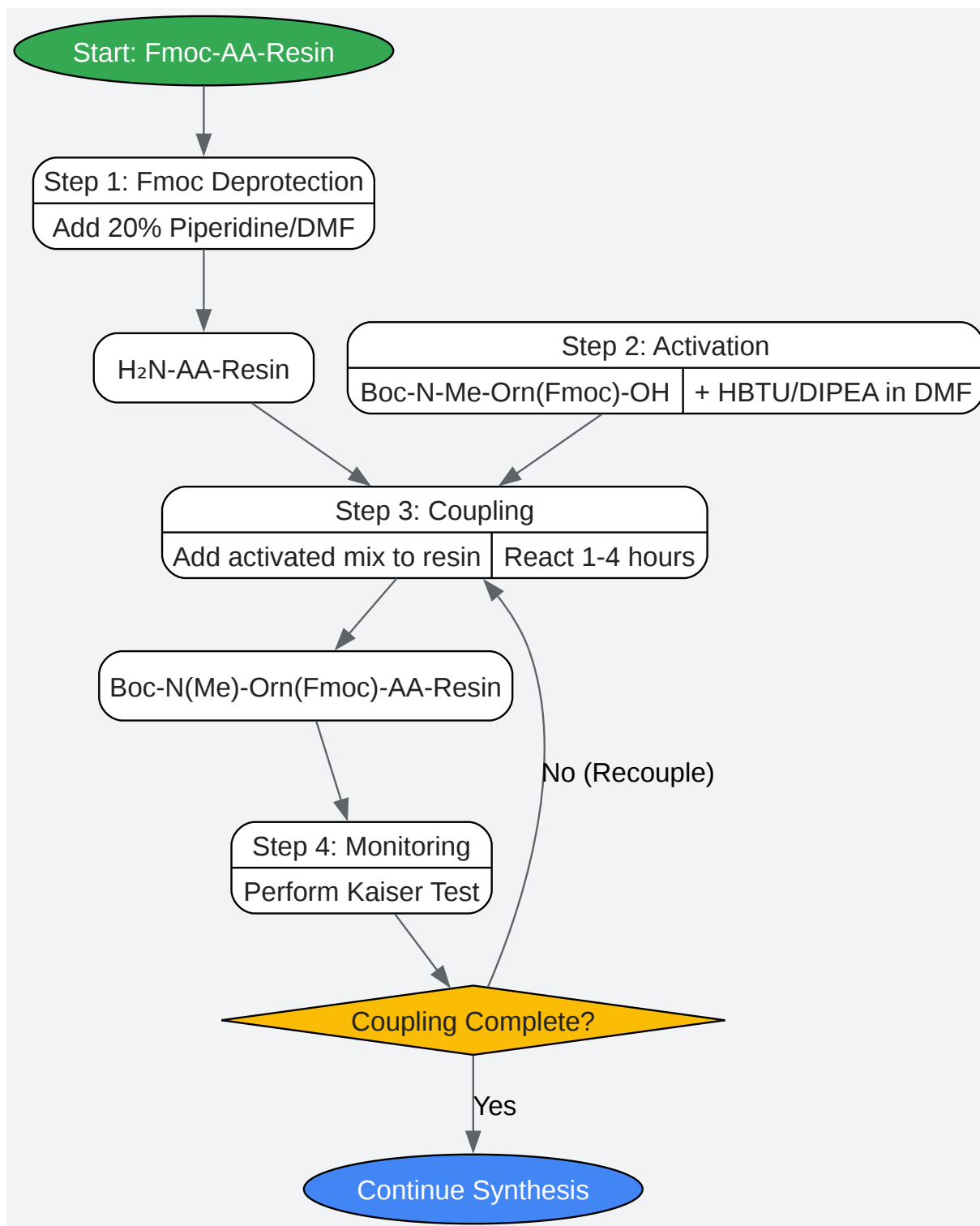
Application in Solid-Phase Peptide Synthesis (SPPS)

The use of **Boc-N-Me-Orn(Fmoc)-OH** in a standard Fmoc-based SPPS workflow requires specific considerations due to its unique protecting group arrangement and N-methylation.

Experimental Protocol: Incorporation into a Peptide Sequence

- **Resin Preparation:** Start with a standard Fmoc-protected amino acid loaded onto a suitable solid support (e.g., Rink Amide resin).

- **N α -Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.
- **Activation of **Boc-N-Me-Orn(Fmoc)-OH**:** In a separate vessel, dissolve **Boc-N-Me-Orn(Fmoc)-OH** (typically 1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF. Add a tertiary base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid.
- **Coupling:** Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours. Due to the steric hindrance from N-methylation, a longer coupling time is often required.
- **Monitoring:** Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
- **Capping (Optional):** If the coupling is incomplete, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.
- **Continuation:** The synthesis can now proceed by standard Fmoc-SPPS, where the next Fmoc-protected amino acid is coupled to the N-methylated amine of the newly added ornithine residue.



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Figure 3: Workflow for Incorporating **Boc-N-Me-Orn(Fmoc)-OH** in SPPS.

Conclusion

Boc-N-Me-Orn(Fmoc)-OH is a highly specialized and powerful building block for peptide chemists. Its structure is a testament to rational molecular design, combining N-methylation for enhanced stability and an inverted orthogonal protection scheme for selective side-chain modification. This unique combination allows researchers to construct sophisticated peptide architectures, such as cyclic peptides and side-chain conjugates, that are inaccessible with conventional amino acid derivatives. Understanding the interplay between its structural components is crucial for leveraging its full potential in the development of next-generation peptide-based therapeutics and advanced biochemical tools.

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